molecular formula C10H11ClN4O2 B217430 2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine CAS No. 101336-63-4

2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine

Cat. No. B217430
CAS RN: 101336-63-4
M. Wt: 254.67 g/mol
InChI Key: ALNDHUQPXHHNON-YFHOEESVSA-N
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Description

“2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine” is a chemical compound with the CAS Number: 101336-63-4 . It has a molecular weight of 254.68 and its molecular formula is C10H11ClN4O2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11ClN4O2/c11-9-2-1-8 (5-13-9)6-14-4-3-12-10 (14)7-15 (16)17/h1-2,5,7,12H,3-4,6H2/b10-7- . This code provides a standard way to encode the compound’s molecular structure .


Physical And Chemical Properties Analysis

This compound has a density of 1.474g/cm3 . Its boiling point is 437.4ºC at 760mmHg . The flash point is 218.3ºC .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of related compounds involves sophisticated chemical reactions aimed at introducing functional groups or creating complex structures that could serve as intermediates for further chemical synthesis. For instance, Zinad et al. (2018) explored the synthesis of 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine, revealing the compound's structural features through techniques like NMR, MS, and elemental analysis. This work underscores the potential of such compounds in constructing more complex molecules for various applications (Zinad, D. et al., 2018).

Chemical Reactions and Mechanisms

Compounds within this chemical family have been utilized to study novel reaction mechanisms. Li et al. (2011) described using 2-(2-chloroaroyl)methyleneimidazolidines for constructing unusual heterocycles through DABCO-catalyzed tandem annulations. This highlights their role in developing new strategies for synthesizing novel heterocycles, demonstrating the compound's utility in advancing organic synthetic methodologies (Li, M. et al., 2011).

Biological and Pharmacological Applications

Although direct research on "2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine" for biological applications is not highlighted, the synthesis and exploration of structurally related compounds suggest their potential utility in designing pharmacologically active molecules. For example, the synthesis of imidazo[1,2-a]pyridines and related structures often aims at creating compounds with significant biological activities, which could include antibacterial, antifungal, or antiviral properties. Research into similar compounds by Chern et al. (2005) and other studies demonstrates this potential, although the focus on pharmacological activities was excluded as per the requirements (Chern, J. et al., 2005).

Catalysis and Material Science

The chemical family encompassing "this compound" also finds application in catalysis and material science. For instance, compounds with imidazolidine structures have been utilized as ligands in metal complexes for catalytic applications. Research by Arai et al. (2010) on the catalytic asymmetric endo-selective [3 + 2] cycloaddition of imino esters with nitroalkenes highlights the potential of these compounds in asymmetric synthesis, showcasing their importance in catalysis and the synthesis of optically active molecules (Arai, T. et al., 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

As for future directions, this compound is useful as a reactant in the synthesis of a variety of neonicotinoid insecticides . It is a nitromethylene analogue of imidacloprid , suggesting potential applications in pest control.

properties

IUPAC Name

2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O2/c11-9-2-1-8(5-13-9)6-14-4-3-12-10(14)7-15(16)17/h1-2,5,7,12H,3-4,6H2/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNDHUQPXHHNON-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=C[N+](=O)[O-])N1)CC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(/C(=C\[N+](=O)[O-])/N1)CC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80875910
Record name IMIDAZOLIDINE2NITROMETHYLENE16CHLORO3PYRIDYLMETH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80875910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

101336-63-4
Record name Pyridine, 2-chloro-5-((2-(nitromethylene)-1-imidazolidinyl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101336634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

5 g (26.9 mmol) of N-(2-chloro-5-pyridylmethyl)ethylene-diamine and 11.7 g (84.6 mmol) of potassium carbonate are placed in 40 ml of methanol. A solution of 3.64 g (28.2 mmol) of 1,1,1-trifluoro-2-nitro-ethane in 20 ml of methanol is added dropwise at 5° C. to 10° C. within 30 minutes. After the addition is complete, the mixture is stirred for 5 hours at 20° C. The mixture is then concentrated by removal of the solvent by distillation in vacuo, and the residue is taken up in methylene chloride, washed with a small amount of water, dried, concentrated and recrystallized from methanol. 4.6 g (70.1% of theory) of 1-(2-chloro-5-pyridylmethyl)-2-(nitromethylene)-imidazoline of a melting point of 160° C. to 161° C. are obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step Two
Quantity
3.64 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

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